18-Hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one
Overview
Description
UCN-02 is a derivative of staurosporine and a stereoisomer of UCN-01 first isolated from a high staurosporine-producing Streptomyces culture as a minor co-metabolite. UCN-02 inhibits protein kinase C with a slightly reduced potency than UCN-01 (IC50 = 62 and 4.1 nM, for UNC-02 and UCN-01, respectively) and is cytotoxic to the growth of HeLa S3 cells.
UCN-02 is isolated as a minor co-metabolite of high producing staurosporine strains of selected actinomycetes. Although less selective than its isomer UCN-01, UCN-02 exhibits comparable activity and probably acts by similar mechanisms.
UCN-02 is a stereoisomer of UCN-01 which inhibits protein kinase C with a slightly reduced potency than UCN-01.
Scientific Research Applications
Synthesis Techniques and Structural Analysis
Complex chemical compounds, such as those with intricate ring structures and substituents, often require sophisticated synthesis techniques and detailed structural analysis. For instance, the synthesis of cyclic dipeptidyl ureas involves Ugi reactions followed by stirring with sodium ethoxide, demonstrating a methodology that could potentially apply to the synthesis of complex compounds like the one of interest (Sañudo et al., 2006). Similarly, the fluorescent macrocyclic chemosensor for Zn(II) detection highlights the use of macrocyclic ligands for sensing applications, suggesting potential utility in detecting specific ions or molecules (Ambrosi et al., 2020).
Potential Applications
While direct applications of the specified compound were not identified, related research indicates areas where complex compounds are utilized. For example, macrocyclic compounds have shown promise in sensing technologies and material science , as demonstrated by their ability to detect metal ions at specific pH values. This indicates a potential application in environmental monitoring and analytical chemistry (Ambrosi et al., 2020).
Mechanism of Action
Target of Action
UCN-02, also known as 7-epi-Hydroxystaurosporine, is a selective inhibitor of Protein Kinase C (PKC) . PKC plays a crucial role in several signal transduction cascades, modulating membrane structure events, mediating immune responses, regulating transcription, learning and memory, and regulating cell growth .
UCN-01, another compound you mentioned, also targets PKC and Cyclin-dependent kinase 2 (CDK2) . CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest .
It is suggested that it might be involved in the inhibition of multiple essential proteins in plasmodium falciparum, the parasite responsible for malaria .
Mode of Action
UCN-02 inhibits PKC with an IC50 of 62 nM . By inhibiting PKC, UCN-02 can disrupt various cellular processes regulated by this kinase, potentially leading to cell cycle arrest and apoptosis
Biochemical Analysis
Biochemical Properties
UCN-02 has been shown to inhibit protein kinase C (PKC) and protein kinase A (PKA) with IC50 values of 0.062 and 0.25 microM, respectively . This suggests that UCN-02 interacts with these enzymes, potentially altering their activity and influencing biochemical reactions within the cell .
Cellular Effects
UCN-02 exhibits cytotoxic effects on the growth of HeLa S3 cells This indicates that UCN-02 can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Its ability to inhibit PKC and PKA suggests that it may exert its effects at the molecular level through binding interactions with these enzymes, potentially leading to enzyme inhibition or activation and changes in gene expression .
properties
IUPAC Name |
18-hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4/c1-28-25(35-3)15(29-2)12-18(36-28)31-16-10-6-4-8-13(16)19-21-22(27(34)30-26(21)33)20-14-9-5-7-11-17(14)32(28)24(20)23(19)31/h4-11,15,18,25,27,29,34H,12H2,1-3H3,(H,30,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCZSGKMGDDXIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)NC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70869560 | |
Record name | 16-Hydroxy-6-methoxy-5-methyl-7-(methylamino)-6,7,8,9,15,16-hexahydro-5H,14H-5,9-epoxy-4b,9a,15-triazadibenzo[b,h]cyclonona[1,2,3,4-jkl]cyclopenta[e]-as-indacen-14-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70869560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: UCN-01 is a potent inhibitor of several serine/threonine kinases, including protein kinase C (PKC) isoforms [, , , ], cyclin-dependent kinases (CDKs) 2, 4, and 6 [, , ], checkpoint kinases Chk1 and Chk2 [, , , , , , ], and phosphatidylinositol 3-kinase (PI3K)-related kinases such as ataxia-telangiectasia mutated (ATM) [].
ANone:
ANone: The provided research articles primarily focus on the biological activity and pharmacokinetic properties of UCN-01, rather than its material compatibility and stability. Therefore, we cannot provide information on this aspect based on the given research.
ANone: UCN-01 itself is not known to possess catalytic properties. It acts as an inhibitor of various kinases, effectively blocking their catalytic activity. This inhibitory action forms the basis for its potential applications as an anticancer agent.
A: One study employed computational docking models to elucidate the binding interactions between UCN-01 and human α1-acid glycoprotein (hAGP) []. These models provided insights into the molecular basis for the exceptionally high binding affinity of UCN-01 to hAGP, which has significant implications for its pharmacokinetic properties [].
A: UCN-01 is a derivative of staurosporine, a natural product known for its potent but non-selective kinase inhibitory activity. The 7-hydroxy group in UCN-01 contributes to its enhanced selectivity for certain kinases, particularly PKC isoforms [].
ANone: The research articles primarily focus on the biological activity and pharmacokinetic properties of UCN-01, rather than its stability and formulation.
- Liposomal Encapsulation: One study investigated encapsulating UCN-01 in liposomes to overcome its extensive binding to hAGP []. Results indicated that liposomal encapsulation effectively reduced hAGP binding and sustained UCN-01 release, potentially improving its pharmacokinetic profile [].
ANone: The provided research articles do not explicitly address SHE regulations. As UCN-01 is an investigational drug, specific SHE regulations would be subject to guidelines set forth by relevant regulatory agencies in different countries.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.